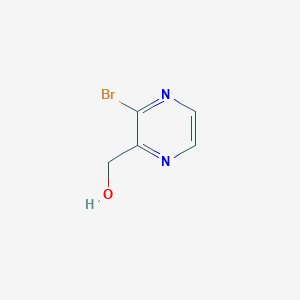

(3-Bromo-2-pyrazinyl)methanol

Description

(3-Bromo-2-pyrazinyl)methanol is a brominated pyrazine derivative featuring a hydroxymethyl group at position 2 and a bromine atom at position 3 of the pyrazine ring. Pyrazine derivatives are critical in medicinal and agrochemical research due to their electron-deficient aromatic systems, which facilitate diverse chemical modifications and biological interactions . The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions, while the hydroxymethyl group contributes to solubility and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C5H5BrN2O |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

(3-bromopyrazin-2-yl)methanol |

InChI |

InChI=1S/C5H5BrN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 |

InChI Key |

IANKLPMHLBIBLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)CO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromopyrazine with formaldehyde under basic conditions to yield (3-Bromo-2-pyrazinyl)methanol .

Industrial Production Methods

Industrial production methods for (3-Bromo-2-pyrazinyl)methanol are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-pyrazinyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding pyrazinylmethanol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products Formed

Oxidation: 3-Bromo-2-pyrazinylcarboxylic acid.

Reduction: 2-Pyrazinylmethanol.

Substitution: Various substituted pyrazinylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-2-pyrazinyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (3-Bromo-2-pyrazinyl)methanol depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and interactions with biological targets .

Comparison with Similar Compounds

Table 1: Structural and Electronic Features of Selected Compounds

| Compound | Core Structure | Substituents | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| (3-Bromo-2-pyrazinyl)methanol | Pyrazine | Br (C3), CH₂OH (C2) | Bromine, Hydroxymethyl | Electron-deficient, polar |

| Oltipraz | Pyrazine | 4-methyl-1,2-dithiol-3-thione | Dithiolthione, Methyl | Electrophile detox inducer |

| (5-Bromo-2-chloropyridin-3-yl)methanol | Pyridine | Br (C5), Cl (C2), CH₂OH (C3) | Bromine, Chlorine, Hydroxymethyl | Less electron-deficient than pyrazine |

| 1-(1-Methyl-3-pyrazolyl)ethanol | Pyrazole | CH₃ (N1), CH₂CH₂OH (C3) | Methyl, Ethanol | Hydrogen-bonding capacity |

| 3-Amino-6-bromo-pyrazine-2-carboxylic acid | Pyrazine | Br (C6), NH₂ (C3), COOH (C2) | Bromine, Amino, Carboxylic acid | Acidic, zwitterionic potential |

- Pyrazine vs. Pyridine/Pyrazole: The pyrazine core in (3-Bromo-2-pyrazinyl)methanol is more electron-deficient than pyridine or pyrazole, enhancing its reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions .

Biological Activity

(3-Bromo-2-pyrazinyl)methanol is a chemical compound characterized by a pyrazine ring with a bromine atom and a hydroxymethyl group. Its molecular formula is CHBrNO, and it has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Antimicrobial Properties

Research indicates that (3-Bromo-2-pyrazinyl)methanol exhibits notable antimicrobial activity . It has been shown to be effective against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve the inhibition of specific enzymes or alteration of cellular signaling pathways, which are crucial for bacterial survival and proliferation.

Anticancer Potential

Preliminary studies have also explored the anticancer properties of (3-Bromo-2-pyrazinyl)methanol. In vitro assays indicate that this compound can decrease the viability of cancer cell lines, including those associated with non-small cell lung cancer and colorectal carcinoma. For instance, MTT assays have demonstrated significant reductions in cell viability at concentrations as low as 0.001 µM .

The precise mechanisms through which (3-Bromo-2-pyrazinyl)methanol exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with molecular targets within biological systems, potentially leading to the inhibition of critical proteins involved in cancer cell growth and microbial resistance .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of (3-Bromo-2-pyrazinyl)methanol and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (6-Bromo-pyridin-2-yl)methanol | Pyridine derivative | Contains a pyridine ring instead of a pyrazine ring |

| (3-Bromo-6-chloropyridin-2-yl)methanol | Chlorinated pyridine | Similar structure but with chlorine substitution |

| (5-Bromo-2-methylpyrazine) | Methylated pyrazine | Features a methyl group at position 2 |

This comparison highlights the unique combination of both bromine and hydroxymethyl groups in (3-Bromo-2-pyrazinyl)methanol, which significantly influences its reactivity and biological activity.

Case Studies and Research Findings

In a study examining various pyrazine derivatives, (3-Bromo-2-pyrazinyl)methanol was included among compounds tested for their anticancer activity. The results indicated that at concentrations of 0.01 µM and 0.1 µM, there was a statistically significant decrease in cell viability across multiple assays over 72 hours .

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens, demonstrating its potential effectiveness in clinical applications .

Summary of Findings

- Antimicrobial Activity : Effective against specific bacterial strains.

- Anticancer Activity : Significant reduction in viability of cancer cells at low concentrations.

- Mechanism : Likely involves enzyme inhibition or signaling pathway modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.